N-tert-butyl-4-chlorobutane-1-sulfonamide
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Overview
Description
N-tert-butyl-4-chlorobutane-1-sulfonamide is an organosulfur compound with the molecular formula C8H18ClNO2S It is characterized by the presence of a tert-butyl group, a chlorobutane chain, and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-tert-butyl-4-chlorobutane-1-sulfonamide can be synthesized through a multi-step process involving the reaction of tert-butylamine with 4-chlorobutane-1-sulfonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to maximize efficiency and minimize by-products. The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-chlorobutane-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction Reactions: The sulfonamide group can be reduced to amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Alcohols: Formed through nucleophilic substitution of the chlorine atom.
Sulfonic Acids: Formed through oxidation of the sulfonamide group.
Amines: Formed through reduction of the sulfonamide group.
Scientific Research Applications
N-tert-butyl-4-chlorobutane-1-sulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-4-chlorobutane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-4-bromobutane-1-sulfonamide: Similar structure but with a bromine atom instead of chlorine.
N-tert-butyl-4-fluorobutane-1-sulfonamide: Similar structure but with a fluorine atom instead of chlorine.
N-tert-butyl-4-iodobutane-1-sulfonamide: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
N-tert-butyl-4-chlorobutane-1-sulfonamide is unique due to the presence of the chlorine atom, which influences its reactivity and chemical properties. The chlorine atom’s electronegativity and size affect the compound’s behavior in substitution and elimination reactions, making it distinct from its bromine, fluorine, and iodine analogs.
Properties
IUPAC Name |
N-tert-butyl-4-chlorobutane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18ClNO2S/c1-8(2,3)10-13(11,12)7-5-4-6-9/h10H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNHFISKIBCWKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)CCCCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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